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Compound of Interest

Compound Name: Dioxybenzone

Cat. No.: B1663609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

dioxybenzone (Benzophenone-8), a common UV filter. The information presented herein is

intended to support research, development, and quality control activities involving this

compound. This document summarizes key spectroscopic data from UV-Visible, Nuclear

Magnetic Resonance (NMR), and Mass Spectrometry (MS) analyses, and provides detailed

experimental protocols for obtaining such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the light-absorbing

properties of dioxybenzone, which is crucial for its function as a UV filter.

Table 1: UV-Visible Absorption Data for Dioxybenzone

Wavelength (λmax) Region

290 nm UVB

352 nm UVA II

Source: SPF List[1]
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Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of

dioxybenzone.

1.1.1. Instrumentation

A double-beam UV-Visible spectrophotometer is required.

1.1.2. Reagents and Materials

Dioxybenzone analytical standard

Ethanol, spectroscopic grade

Quartz cuvettes (1 cm path length)

Volumetric flasks

Pipettes

1.1.3. Sample Preparation

Prepare a stock solution of dioxybenzone in ethanol at a concentration of 1 mg/mL.

From the stock solution, prepare a series of dilutions in ethanol to determine the optimal

concentration for analysis (typically to achieve an absorbance between 0.2 and 0.8 at the

λmax). A common concentration for analysis is 10 µg/mL.

1.1.4. Measurement Procedure

Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to

ensure a stable baseline.

Set the scanning wavelength range from 200 nm to 400 nm.

Fill a quartz cuvette with the blank solution (ethanol) and place it in the reference beam

holder.
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Fill another quartz cuvette with the dioxybenzone sample solution and place it in the sample

beam holder.

Perform a baseline correction with the blank solution.

Acquire the absorption spectrum of the dioxybenzone sample.

Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of

dioxybenzone, including the chemical environment of each proton and carbon atom. While

experimental spectra are available from various sources, a complete and officially published

assignment of all signals was not found in the available literature. The following tables present

the expected chemical shifts based on the known structure of dioxybenzone and data from

similar benzophenone derivatives.

Table 2: Predicted ¹H NMR Chemical Shifts for Dioxybenzone

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

OCH₃ 3.8 - 4.0 Singlet

Aromatic H 6.5 - 8.0 Multiplets

OH 5.0 - 6.0 (broad) Singlet

Table 3: Predicted ¹³C NMR Chemical Shifts for Dioxybenzone
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Carbon Predicted Chemical Shift (ppm)

C=O 195 - 200

Aromatic C-O 155 - 165

Aromatic C 110 - 140

OCH₃ 55 - 60

Experimental Protocol: NMR Spectroscopy
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of

dioxybenzone.

2.1.1. Instrumentation

A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

2.1.2. Reagents and Materials

Dioxybenzone analytical standard

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

Pipettes

2.1.3. Sample Preparation

Dissolve 5-10 mg of dioxybenzone in approximately 0.6-0.7 mL of a suitable deuterated

solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

2.1.4. Measurement Procedure
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Insert the NMR tube into the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a

relaxation delay of 1-2 seconds.

Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of

scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of dioxybenzone and to obtain

information about its structure through fragmentation analysis.

Table 4: Mass Spectrometry Data for Dioxybenzone

Technique Ionization Mode Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Electron Ionization

(EI)
- 244 (M⁺)

227, 151, 121, 93, 77,

65

Electrospray

Ionization (ESI)
Positive

245 [M+H]⁺, 267

[M+Na]⁺
-

Electrospray

Ionization (ESI)
Negative 243 [M-H]⁻ -

Source: NIST WebBook, Sigma-Aldrich[2][3]

Experimental Protocol: Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the analysis of dioxybenzone using liquid chromatography

coupled with tandem mass spectrometry (LC-MS/MS), a common technique for the analysis of

UV filters in various matrices.

3.1.1. Instrumentation
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High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid

Chromatography (UHPLC) system.

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray

ionization (ESI) source.

3.1.2. Reagents and Materials

Dioxybenzone analytical standard

Methanol, HPLC or LC-MS grade

Water, HPLC or LC-MS grade

Formic acid (optional, for mobile phase modification)

Acetonitrile, HPLC or LC-MS grade

Syringe filters (0.22 µm)

3.1.3. Sample Preparation

Prepare a stock solution of dioxybenzone in methanol at a concentration of 1 mg/mL.

Dilute the stock solution with the initial mobile phase composition to a suitable concentration

for injection (e.g., 1 µg/mL).

Filter the final solution through a 0.22 µm syringe filter before injection.

3.1.4. LC-MS/MS Conditions

LC Column: A C18 reversed-phase column is typically used (e.g., 2.1 mm x 100 mm, 1.8

µm).

Mobile Phase: A gradient elution is commonly employed. For example:

Mobile Phase A: Water with 0.1% formic acid

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
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A typical gradient might run from 30% B to 95% B over 10 minutes.

Flow Rate: 0.2 - 0.4 mL/min.

Injection Volume: 5 - 10 µL.

Ionization Mode: ESI in both positive and negative modes to detect [M+H]⁺ and [M-H]⁻ ions.

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantitative analysis, selecting

the precursor ion (e.g., m/z 245 for positive mode) and a characteristic product ion. For

qualitative analysis, acquire full scan MS and product ion spectra.

Spectroscopic Analysis Workflow and Data
Integration
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

compound like dioxybenzone and the relationship between the different techniques in

elucidating the molecular structure.
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General workflow for spectroscopic analysis of dioxybenzone.
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Integration of data from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663609#dioxybenzone-spectroscopic-data-uv-vis-
nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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